2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-fluorophenyl)acetamide
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a pyrrolo[3,4-d][1,2,3]triazole ring and two fluorophenyl groups. These types of compounds are often used in the pharmaceutical industry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolo[3,4-d][1,2,3]triazole ring and the attachment of the fluorophenyl groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolo[3,4-d][1,2,3]triazole ring and the fluorophenyl groups would likely have a significant impact on the compound’s shape and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These properties can include things like melting point, boiling point, density, and solubility. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties .Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial and Antifungal Properties : Compounds containing the 1,2,4-triazole ring system have been synthesized and evaluated for their antimicrobial and antifungal properties. The interest in such compounds stems from their wide range of pharmaceutical activities. For example, derivatives of 1,2,4-triazole have been reported to exhibit significant in vitro antibacterial and antifungal activity, suggesting their potential as templates for developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011).
Antitumor Activities : Research into compounds with the triazole ring system has also revealed their potential in antitumor applications. Some newly synthesized 1,2,4-triazole derivatives have demonstrated moderate to excellent growth inhibition against a panel of cancer cell lines, indicating their promise in cancer therapy (Bhat et al., 2009).
Structural and Chemical Analysis
- Structural Characterization : The synthesis and structural elucidation of triazole and acetamide derivatives are crucial for understanding their potential applications. X-ray diffraction and other spectroscopic methods such as NMR and IR spectroscopy play a significant role in characterizing these compounds, providing insights into their structural integrity and potential for further modification (Kariuki et al., 2021).
Potential Applications in Drug Design
- Drug Design and Development : The structural motifs present in compounds similar to the queried chemical are of interest in drug design, particularly for their roles as inhibitors or antagonists targeting specific biological pathways. For instance, triazole derivatives have been identified as potent inhibitors against specific enzymes, suggesting their utility in designing drugs for treating various diseases, including cancer and microbial infections (Hassan et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its properties and potential applications. For example, if the compound shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety .
Properties
IUPAC Name |
2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N5O3/c19-12-7-11(5-6-13(12)21)26-17(28)15-16(18(26)29)25(24-23-15)8-14(27)22-10-3-1-9(20)2-4-10/h1-7,15-16H,8H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVUBNLVHLPBFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)N=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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